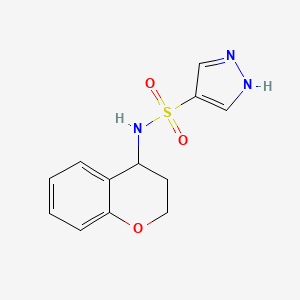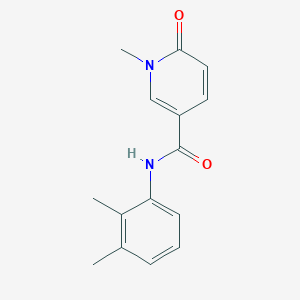
1-methyl-N-(2-methylphenyl)-6-oxopyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-N-(2-methylphenyl)-6-oxopyridine-3-carboxamide, also known as Mocetinostat, is a synthetic small molecule that belongs to the class of histone deacetylase inhibitors (HDACi). HDACi have been extensively studied in recent years due to their potential as anti-cancer agents. Mocetinostat has shown promising results in preclinical studies and is currently being evaluated in clinical trials for various types of cancer.
Mécanisme D'action
1-methyl-N-(2-methylphenyl)-6-oxopyridine-3-carboxamide exerts its anti-cancer effects by inhibiting the activity of HDAC enzymes. HDAC enzymes are responsible for the deacetylation of histone proteins, which results in the repression of gene expression. By inhibiting HDAC activity, 1-methyl-N-(2-methylphenyl)-6-oxopyridine-3-carboxamide increases histone acetylation, which leads to the activation of tumor suppressor genes and the repression of oncogenes. 1-methyl-N-(2-methylphenyl)-6-oxopyridine-3-carboxamide also affects the acetylation of non-histone proteins, including transcription factors and signaling molecules, which further contributes to its anti-cancer effects.
Biochemical and Physiological Effects:
1-methyl-N-(2-methylphenyl)-6-oxopyridine-3-carboxamide has been shown to induce changes in gene expression in cancer cells, leading to cell cycle arrest and apoptosis. It has also been shown to inhibit the migration and invasion of cancer cells. In addition, 1-methyl-N-(2-methylphenyl)-6-oxopyridine-3-carboxamide has been shown to modulate the immune response, leading to the activation of anti-tumor immune cells. 1-methyl-N-(2-methylphenyl)-6-oxopyridine-3-carboxamide has also been shown to affect the metabolism of cancer cells, leading to decreased glucose uptake and ATP production.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 1-methyl-N-(2-methylphenyl)-6-oxopyridine-3-carboxamide is its specificity for HDAC enzymes, which reduces the risk of off-target effects. 1-methyl-N-(2-methylphenyl)-6-oxopyridine-3-carboxamide has also been shown to be effective in combination with other anti-cancer agents, which may improve its overall efficacy. However, 1-methyl-N-(2-methylphenyl)-6-oxopyridine-3-carboxamide has limitations in terms of its pharmacokinetics, including low oral bioavailability and rapid clearance. In addition, 1-methyl-N-(2-methylphenyl)-6-oxopyridine-3-carboxamide may have off-target effects at high concentrations, which may limit its clinical use.
Orientations Futures
Future research on 1-methyl-N-(2-methylphenyl)-6-oxopyridine-3-carboxamide should focus on improving its pharmacokinetic properties, such as oral bioavailability and half-life. In addition, further studies are needed to evaluate the safety and efficacy of 1-methyl-N-(2-methylphenyl)-6-oxopyridine-3-carboxamide in combination with other anti-cancer agents. The role of 1-methyl-N-(2-methylphenyl)-6-oxopyridine-3-carboxamide in modulating the immune response should also be further investigated. Finally, the potential use of 1-methyl-N-(2-methylphenyl)-6-oxopyridine-3-carboxamide in other disease states, such as neurodegenerative disorders, should be explored.
Méthodes De Synthèse
The synthesis of 1-methyl-N-(2-methylphenyl)-6-oxopyridine-3-carboxamide involves several steps starting from commercially available starting materials. The first step involves the protection of the carboxylic acid group of 3-pyridinecarboxylic acid with a tert-butyldimethylsilyl (TBDMS) group. The protected acid is then coupled with 2-methylphenylmagnesium bromide to form the corresponding ketone. The ketone is then reduced to the corresponding alcohol using sodium borohydride. The alcohol is then oxidized to the corresponding aldehyde using Dess-Martin periodinane. The final step involves the condensation of the aldehyde with methylamine to form 1-methyl-N-(2-methylphenyl)-6-oxopyridine-3-carboxamide.
Applications De Recherche Scientifique
1-methyl-N-(2-methylphenyl)-6-oxopyridine-3-carboxamide has been extensively studied in preclinical models of cancer, including breast, lung, prostate, and colon cancer. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 1-methyl-N-(2-methylphenyl)-6-oxopyridine-3-carboxamide has also been shown to sensitize cancer cells to other anti-cancer agents, such as chemotherapy and radiation therapy. Clinical trials are currently underway to evaluate the safety and efficacy of 1-methyl-N-(2-methylphenyl)-6-oxopyridine-3-carboxamide in patients with various types of cancer.
Propriétés
IUPAC Name |
1-methyl-N-(2-methylphenyl)-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-10-5-3-4-6-12(10)15-14(18)11-7-8-13(17)16(2)9-11/h3-9H,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSXIEFNHZYGRHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CN(C(=O)C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-(2-methylphenyl)-6-oxopyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-fluoro-5-(pyridin-4-ylmethylamino)phenyl]acetamide](/img/structure/B7559427.png)

![N-[1-(2-fluorophenyl)ethyl]-1H-indazol-4-amine](/img/structure/B7559446.png)
![2-chloro-N-[4-[ethyl(2-hydroxyethyl)amino]phenyl]acetamide](/img/structure/B7559454.png)

![2-[cyclopropyl-[(E)-3-pyridin-3-ylprop-2-enoyl]amino]acetic acid](/img/structure/B7559460.png)
![4-[(2-chloroacetyl)amino]-N-ethyl-3-methylbenzamide](/img/structure/B7559464.png)

![2-[Cyclopropyl-[4-(methoxymethyl)benzoyl]amino]acetic acid](/img/structure/B7559486.png)
![2-[(E)-2-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]ethenyl]quinoline](/img/structure/B7559492.png)
![2-[(4-Bromo-1-methylpyrrole-2-carbonyl)-cyclopropylamino]acetic acid](/img/structure/B7559499.png)
![1-[1-(Oxolan-2-yl)ethylamino]-3-pyrazol-1-ylpropan-2-ol](/img/structure/B7559504.png)

![2-[cyclopropyl-[(E)-3-(2-methylphenyl)prop-2-enoyl]amino]acetic acid](/img/structure/B7559523.png)